(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
Description
The compound (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a heterocyclic benzothiazole derivative characterized by a bromine substituent at position 6 of the benzothiazole ring, a methyl group at position 3, and a 2,6-difluorobenzamide moiety.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF2N2OS/c1-20-11-6-5-8(16)7-12(11)22-15(20)19-14(21)13-9(17)3-2-4-10(13)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIYBKLFOPXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves a multi-step process. One common method starts with the reaction of 2-amino-5-bromobenzenethiol with phosgene (COCl2) in toluene at room temperature to form the intermediate 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one . This intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives of the original compound.
Scientific Research Applications
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating cytotoxic activity against various cancer cell lines.
Antibacterial Activity: It has demonstrated antibacterial properties, making it a candidate for the development of new antibiotics.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular targets involved in disease processes.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For example, its antibacterial activity is believed to result from the inhibition of bacterial enzymes or disruption of bacterial cell membranes . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Steric Effects
Key Analogs :
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (ZINC12180885): Substituents: 3-ethyl, 6-fluoro (benzothiazole); 3-fluoro (benzamide). The 6-fluoro substituent (vs. 6-bromo) lowers molecular weight and alters electron density, which may affect binding affinity in enzyme inhibition assays .
N-((Z)-4-Adamantyl-3-(3-amino-1,4-naphthoquinonyl)thiazol-2-ylidene)-2,6-difluorobenzamide: Substituents: Adamantyl (hydrophobic), naphthoquinone (redox-active), 2,6-difluorobenzamide. Comparison: The adamantyl group enhances lipophilicity and membrane penetration, while the naphthoquinone moiety confers redox activity, enabling interactions with enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).
N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide Derivatives (EP3348550A1): Substituents: Trifluoromethyl (electron-withdrawing), methoxyphenyl/trimethoxyphenyl (electron-donating). Methoxy groups enhance solubility but reduce passive diffusion across membranes .
Physicochemical Properties
- Insights: Higher logP values in adamantyl-containing compounds correlate with increased hydrophobicity, which may limit aqueous solubility.
Biological Activity
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities, including anticancer, antibacterial, and antioxidant properties.
Chemical Structure
The molecular formula for this compound is C16H13BrF2N2OS, with a molecular weight of approximately 394.25 g/mol. The structure features a thiazole ring substituted with a bromine atom and a methyl group, along with difluorobenzamide moiety. These structural characteristics contribute to its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : The initial step involves the cyclization of 2-aminothiophenol with an appropriate brominated precursor.
- Introduction of the Ylidene Group : This is achieved by reacting the benzothiazole derivative with an aldehyde or ketone in the presence of a base.
- Amidation : The final step involves forming the amide bond by reacting the ylidene intermediate with 2,6-difluorobenzoyl chloride.
Anticancer Properties
Research indicates that compounds within the benzothiazole class exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The proposed mechanism includes:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : Interfering with pathways that promote tumor growth and survival.
Antibacterial Effects
Benzothiazole derivatives have also been noted for their antibacterial properties. The mechanism may involve:
- Disruption of Bacterial Membranes : Interfering with the integrity of bacterial cell walls.
- Inhibition of Protein Synthesis : Binding to bacterial ribosomes and inhibiting translation.
Antioxidant Activity
The antioxidant potential of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity, leading to a decrease in cell viability by over 50% at certain concentrations.
- Antibacterial Efficacy : In vitro assays showed that this compound could inhibit the growth of Gram-positive bacteria, showcasing its potential as a lead compound for developing new antibacterial agents.
Future Research Directions
Future studies should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways affected by this compound.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the (E)-configuration of the imine bond (δ ~8–9 ppm for the C=N proton) and substituent positions on the benzothiazole and benzamide moieties .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and amide C=O (~1680 cm⁻¹) confirm functional groups .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
How can researchers evaluate the biological activity of this compound, such as enzyme inhibition or metal ion sensing?
Advanced Research Question
- Enzyme Inhibition Assays : Follow protocols from benzothiazole-benzamide hybrids, e.g., testing against kinases or hydrolases using colorimetric (e.g., p-nitrophenyl phosphate hydrolysis) or fluorometric substrates .
- Metal Ion Sensing : Adapt methodologies from benzothiazole-based chemosensors. For example, UV-vis titration (200–600 nm) with Cu²⁺ or Zn²⁺ solutions can reveal bathochromic shifts, while Job plot analysis determines binding stoichiometry .
Data Contradiction Example : If enzyme inhibition results conflict with computational predictions, re-evaluate assay conditions (e.g., pH, co-solvents) or verify compound stability via HPLC .
What computational approaches are suitable for studying this compound’s electronic properties or interaction mechanisms?
Advanced Research Question
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gaps) and charge distribution, which correlate with reactivity and binding affinity .
- Molecular Docking : Dock the compound into enzyme active sites (e.g., PDB IDs for kinases) using AutoDock Vina. Focus on hydrogen bonding (amide/benzothiazole groups) and halogen interactions (Br, F) .
Case Study : A benzothiazole chemosensor’s Cu²⁺ binding mechanism was validated via DFT, showing charge transfer from the imine nitrogen to the metal ion .
How can structural modifications enhance selectivity or activity in target applications?
Advanced Research Question
- SAR Studies : Replace the 6-bromo group with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups to modulate electronic effects. Compare activity in enzyme inhibition or metal sensing .
- Isosteric Replacements : Substitute the 2,6-difluorobenzamide with trifluoromethyl or chloro analogs to assess steric and electronic impacts .
Methodology : Synthesize derivatives via parallel synthesis, then screen using high-throughput assays (e.g., microplate readers for enzyme inhibition) .
What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
Advanced Research Question
- Re-evaluate Assay Conditions : Ensure compound solubility (e.g., DMSO concentration ≤1%) and stability (e.g., monitor degradation via LC-MS) .
- Revisit Computational Models : Include explicit solvent effects (e.g., PCM model) or refine docking parameters (e.g., flexible active sites) .
- Control Experiments : Compare with structurally validated positive/negative controls to rule off-target effects .
How does the (E)-configuration of the imine bond influence biological activity?
Advanced Research Question
- Stereochemical Analysis : Compare (E) and (Z) isomers (synthesized via photoirradiation or acid-catalyzed isomerization) in activity assays.
- Circular Dichroism (CD) : Detect conformational differences in chiral environments .
Example : A benzothiazole chemosensor’s (E)-isomer showed a 10-fold higher Cu²⁺ sensitivity than the (Z)-form due to optimal geometry for metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
